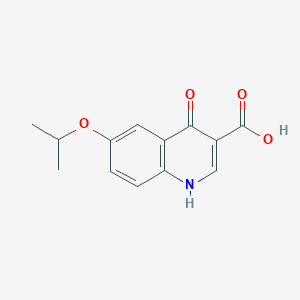

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

説明

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an isopropoxy group at position 6 and a carboxylic acid at position 2. Quinoline-based compounds are widely studied for their antimicrobial, kinase inhibitory, and anticancer activities, with substituents at positions 6, 7, and 8 significantly influencing their pharmacological profiles .

特性

IUPAC Name |

4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)18-8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRONVMUOKBALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with isopropyl alcohol under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

化学反応の分析

Types of Reactions: 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can convert the oxo group to a hydroxyl group.

Substitution: This reaction can replace the isopropoxy group with other functional

生物活性

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. The compound, characterized by its molecular formula and a molecular weight of 247.25 g/mol, has been investigated for various biological activities, particularly its antibacterial and antiviral properties.

Chemical Structure and Properties

The structure of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid features a quinoline core substituted at the 6-position with an isopropoxy group and a carboxylic acid at the 3-position. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylic acid |

| CAS Number | 692764-52-6 |

Antibacterial Activity

Research indicates that quinoline derivatives, including 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit notable antibacterial properties. A study on related compounds demonstrated moderate antibacterial activity against various strains, suggesting that modifications to the quinoline scaffold can enhance efficacy. The Minimum Inhibitory Concentration (MIC) values were used to quantify this activity, with some derivatives showing promising results against resistant bacterial strains .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Quinoline derivatives have been shown to inhibit HIV integrase (IN), a critical enzyme in the HIV replication cycle. Although specific data on 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid’s direct activity against HIV is limited, related studies indicate that structural modifications can lead to enhanced antiviral effects . Docking studies suggest that the compound could effectively interact with the active site of integrase, positioning it as a candidate for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives highlights the importance of specific functional groups in determining biological activity. For instance:

- Alkoxy Substituents : The presence of straight-chain alkoxy groups at the 6-position has been linked to increased activity.

- Carboxylic Acid Group : Essential for maintaining antibacterial properties.

- Isopropoxy Group : Contributes to the lipophilicity and overall bioavailability of the compound.

Case Studies

Several studies have focused on similar quinoline derivatives:

- Study on Antibacterial Properties : A series of N'-arylidene derivatives were synthesized and tested for antibacterial activity, revealing that modifications could lead to compounds with MIC values below 100 µM against resistant strains .

- Antiviral Evaluation : Research on related compounds indicated that certain modifications could enhance their ability to inhibit HIV replication in vitro, providing a foundation for further exploration of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

類似化合物との比較

Substituent Variations at Position 6

Position 6 modifications are critical for modulating lipophilicity, electronic properties, and target interactions. Key analogs include:

Notes:

- The isopropoxy group (OCH(CH₃)₂) offers intermediate lipophilicity compared to Cl or I, balancing membrane permeability and aqueous solubility.

Substituent Variations at Position 7

Position 7 is often functionalized with piperazinyl or amine groups in fluoroquinolones to enhance antibacterial activity:

Notes:

Substituent Variations at Position 8

Position 8 modifications influence kinase inhibition and selectivity:

Notes:

Q & A

Q. What synthetic routes are commonly employed to synthesize 6-alkoxyquinoline-3-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the quinoline C-6 position. For example, ethoxy analogs are prepared via condensation of ethyl 3-oxo-3-(halogenated aryl)propanoates with chiral amines (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) under basic conditions (triethylamine or KOH), followed by cyclization using alkyl orthoformates in acetic anhydride . For isopropoxy derivatives, substituting ethoxy precursors with isopropyl halides or alcohols may require adjusted reaction kinetics due to steric effects.

Q. How is the structural integrity of 6-isopropoxy-4-oxoquinoline-3-carboxylic acid verified?

- Methodological Answer : Characterization relies on:

- NMR : H and C NMR identify substituent environments (e.g., isopropoxy methyl groups at δ ~1.3–1.5 ppm and quinoline C=O at ~170 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 233.22 for ethoxy analogs) confirm molecular weight .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related quinolones .

Q. What biological activities are associated with 4-oxoquinoline-3-carboxylic acid derivatives?

- Methodological Answer : These compounds exhibit antibacterial properties via DNA gyrase inhibition. Preclinical assays include:

- MIC Testing : Against Gram-positive/negative strains (e.g., E. coli, S. aureus).

- Enzymatic Inhibition Studies : Measuring IC values against purified gyrase .

Substituents like halogens (Cl, F) or bulky alkoxy groups (isopropoxy) enhance membrane permeability and target affinity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral 6-alkoxyquinoline derivatives?

- Methodological Answer : Enantioselective synthesis avoids racemization by using chiral auxiliaries (e.g., tert-butyl-protected amines) that yield diastereomers separable via crystallization or chromatography . Kinetic resolution during cyclization (e.g., alkaline conditions at 0–5°C) minimizes epimerization . Advanced chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>99%) .

Q. What experimental strategies resolve contradictions in substituent effects on compound stability?

- Methodological Answer : Conflicting data on substituent stability (e.g., alkoxy vs. halogen) require:

- Accelerated Degradation Studies : Exposing derivatives to oxidative (HO), acidic (HCl), or photolytic conditions to compare decomposition pathways .

- DFT Calculations : Modeling electron-withdrawing/donating effects of substituents on the 4-oxo group’s reactivity . For example, bulky isopropoxy groups may sterically shield the quinoline core, enhancing stability versus ethoxy analogs .

Q. What kinetic parameters are critical for optimizing cyclization in 6-isopropoxyquinoline synthesis?

- Methodological Answer : Cyclization efficiency depends on:

- Temperature Control : 50–60°C minimizes side reactions (e.g., decarboxylation).

- Catalyst Selection : KI or DMAP accelerates orthoester-mediated ring closure .

- Reaction Monitoring : In-situ FTIR tracks C=O stretching (1770–1790 cm) to confirm intermediate formation . Rate constants (k) derived from time-course HPLC data guide scalability .

Data Contradictions and Mitigation

- Substituent Reactivity : Ethoxy derivatives show higher electrophilicity at C-7 than isopropoxy analogs due to reduced steric hindrance . Conflicting reports on substitution regioselectivity are resolved using HSQC NMR to map electronic environments .

- Biological Potency : Fluorinated derivatives (e.g., 6-fluoro) exhibit broader antibacterial spectra than chloro analogs, but conflicting MIC values arise from assay variability (e.g., broth microdilution vs. agar diffusion) . Standardized CLSI protocols are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。